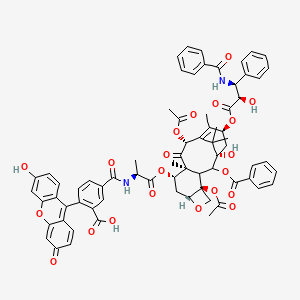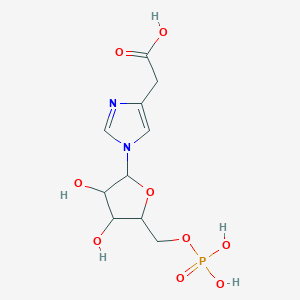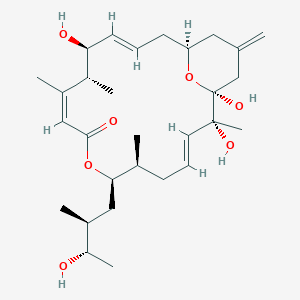![molecular formula C21H20N4O4 B1256796 2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)
2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Interaction with Ethoxymethylene-Containing Compounds
Research by Vandyshev et al. (2015) explored the interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives. They found that this interaction leads to the formation of several compounds, such as 2-(((2-amino-4-phenyl-1Н-imidazole-1-yl)amino) methylene) propanedinitrile and others. These products were obtained regardless of the reaction conditions and confirmed by NMR and mass spectroscopy (Vandyshev et al., 2015).
Synthesis and Structural Studies
Banerjee et al. (2013) conducted synthesis and structural studies of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II). Their research involved the ethylation of imidazole-4-acetate methyl ester, leading to the creation of novel compounds, showcasing the diverse potential of imidazole derivatives in synthesizing new chemical entities (Banerjee et al., 2013).
Novel Optically Active Derivatives
Jasiński et al. (2008) prepared a series of new optically active 1H-imidazole 3-oxides with substituted acetate groups. These derivatives were created through reactions involving a-(hydroxyimino) ketones, a-amino acid methyl esters, and formaldehyde, indicating the role of imidazole derivatives in synthesizing optically active compounds (Jasiński et al., 2008).
Three-Component Chemical Reactions
Research by Sakhno et al. (2021) highlighted the synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters through a three-component reaction. This study demonstrates the versatility of imidazole derivatives in complex chemical reactions (Sakhno et al., 2021).
Synthesis of Structurally Interesting Compounds
Lis et al. (1990) described a process involving the heating of a mixture containing 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester, leading to the formation of several structurally interesting compounds. This research highlights the potential of imidazole derivatives in the synthesis of novel chemical structures (Lis et al., 1990).
Eigenschaften
Produktname |
2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester |
|---|---|
Molekularformel |
C21H20N4O4 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
benzyl 2-[[4-[(3-methylphenyl)carbamoyl]-1H-imidazole-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C21H20N4O4/c1-14-6-5-9-16(10-14)25-21(28)19-18(23-13-24-19)20(27)22-11-17(26)29-12-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,24)(H,25,28) |
InChI-Schlüssel |
NRFCCJOWINZJFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(NC=N2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid (phenylmethyl) ester](/img/structure/B1256716.png)



![N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide](/img/structure/B1256722.png)



![(2S,4R)-N-(1H-benzimidazol-2-ylmethyl)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1256729.png)



